molecular formula C28H23N3O B7549872 (3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one

(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one

Cat. No.: B7549872
M. Wt: 417.5 g/mol
InChI Key: GCVLHTVLBDDPDP-ORIPQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one is a chemical compound that belongs to the indole family. It has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and preventing the formation of new blood vessels that supply nutrients to the tumor. It also works by inhibiting the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to have a positive effect on the immune system and improve the overall health of animals in laboratory studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one in laboratory experiments is its ability to inhibit the growth of cancer cells and fungi. This makes it a potentially useful compound for the development of new drugs to treat cancer and fungal infections. However, one of the limitations of using this compound in laboratory experiments is the limited availability of the compound and the high cost of synthesis.

Future Directions

There are several future directions for the study of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one. One direction is to study the compound's mechanism of action in more detail to understand how it works at a molecular level. Another direction is to study the compound's potential use in the treatment of other diseases, such as bacterial infections and inflammation. Additionally, future studies could investigate the potential of (this compound)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one involves the reaction of indole-2,3-dione with benzyl hydrazine and benzaldehyde. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the compound depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one has been studied for its potential use in various scientific research applications. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

Properties

IUPAC Name

(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O/c32-28-27(25-18-10-11-19-26(25)30(28)20-22-12-4-1-5-13-22)29-31(24-16-8-3-9-17-24)21-23-14-6-2-7-15-23/h1-19H,20-21H2/b29-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVLHTVLBDDPDP-ORIPQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NN(CC4=CC=CC=C4)C5=CC=CC=C5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N\N(CC4=CC=CC=C4)C5=CC=CC=C5)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.